2-Cyano-6-fluoropyridine
Overview
Description
2-Cyano-6-fluoropyridine is a compound with the molecular formula C6H3FN2 . It is used as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of 2-Cyano-6-fluoropyridine and similar fluoropyridines has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in 64% yield .Molecular Structure Analysis
The molecular structure of 2-Cyano-6-fluoropyridine is represented by the formula C6H3FN2 . More detailed structural analysis can be found in the referenced sources .Chemical Reactions Analysis
The chemical reactions involving 2-Cyano-6-fluoropyridine are part of the broader field of fluoropyridines synthesis . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
2-Cyano-6-fluoropyridine has a molecular weight of 122.10 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Fluorine-18 Labeling in Medical Imaging
- Application : Utilized in the synthesis of fluorine-18 labelled fluoropyridines, which are significant in positron emission tomography (PET) medical imaging. This process involves nucleophilic aromatic substitution using fluoride (Carroll, Nairne, & Woodcraft, 2007).
Antibacterial Agent Synthesis
- Application : In the creation of 1,4-dihydro-4-oxopyridinecarboxylic acids, serving as antibacterial agents. Cyano and fluoro groups at C-6 are introduced through specific reactions (Matsumoto et al., 1984).
Synthesis of Fluorinated Pyridines
- Application : In the synthesis of 3-cyano-2-fluoropyridines, demonstrating the versatility in creating ring-fluorinated pyridines (Shestopalov et al., 2009).
Structural Analysis in Asymmetric Pyridines
- Application : Used in studying the reactivity and geometric parameters of azide groups in asymmetric triazidopyridines (Чапышев et al., 2014).
Efficient Synthesis Techniques
- Application : Involved in the efficient synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate through the decarboxylative Blaise reaction (Lee et al., 2007).
Improving Reaction Processes
- Application : Enhancing the Balz-Schiemann reaction, crucial for converting 2-cyano-5-aminopyridine to 2-cyano-5-fluoropyridine, and enabling safer, more effective synthesis processes (Snead et al., 2019).
Nonlinear Optical Properties and Molecular Docking
- Application : Studied in water-mediated synthesis for exploring nonlinear optical properties and molecular docking, indicative of potential anticancer activity (Jayarajan et al., 2019).
Catalytic Fluorination Systems
- Application : In catalytic systems for producing 2-fluoropyridine by Cl/F exchange, demonstrating its role in improving catalytic efficiency (Cochon et al., 2010).
Metabolic Studies in Drug Development
- Application : Used in studying the metabolism of a thrombin inhibitor, where the compound's metabolism leads to cyanide generation, thus impacting drug safety assessments (Lin et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLTPVZQXTZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558612 | |
Record name | 6-Fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-fluoropyridine | |
CAS RN |
3939-15-9 | |
Record name | 6-Fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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